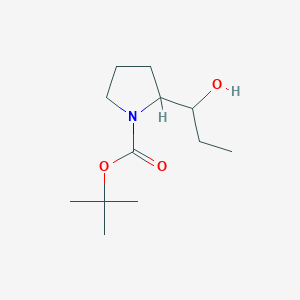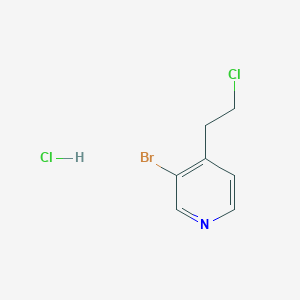
3-Bromo-4-(2-chloroethyl)pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-(2-chloroethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C7H7BrClN·HCl. It is a pyridine derivative that contains both bromine and chlorine substituents on the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-4-pyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Hydrogenated pyridine derivatives are obtained.
Scientific Research Applications
Chemistry: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used to investigate the interactions of these compounds with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure may impart unique biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The halogen substituents may enhance binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
3-bromo-4-(2-chloroethyl)pyridine: The non-hydrochloride form of the compound.
4-(2-chloroethyl)pyridine: A similar compound lacking the bromine substituent.
3-bromo-4-methylpyridine: A related compound with a methyl group instead of the chloroethyl group.
Uniqueness: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual halogenation can impart distinct reactivity and biological activity compared to other similar compounds. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C7H8BrCl2N |
|---|---|
Molecular Weight |
256.95 g/mol |
IUPAC Name |
3-bromo-4-(2-chloroethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5-10-4-2-6(7)1-3-9;/h2,4-5H,1,3H2;1H |
InChI Key |
IVMNXTJHLFGJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
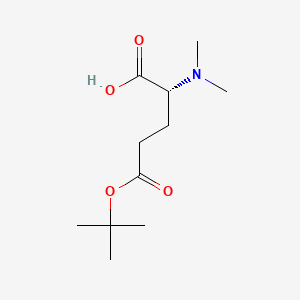

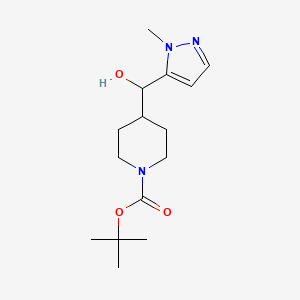

![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)

![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
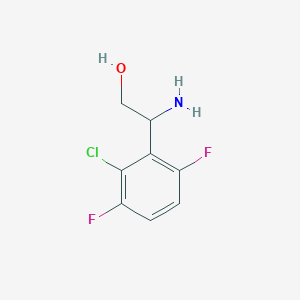
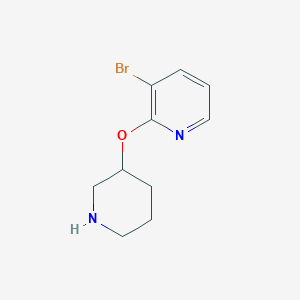
![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
